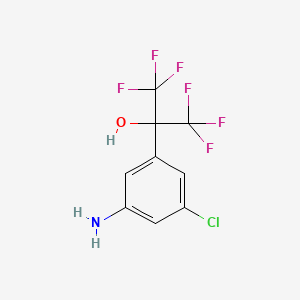
2,2-Dibromo-1-(4-pyridyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(4-pyridyl)ethanone is an organic compound with the molecular formula C7H5Br2NO It is a brominated derivative of ethanone, featuring a pyridine ring attached to the ethanone structure
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-pyridyl)ethanone can be synthesized through the bromination of 1-(4-pyridyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired positions on the ethanone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 1-(4-pyridyl)ethanone or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, potentially involving the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions yield various substituted ethanone derivatives, while reduction and oxidation reactions produce different intermediates and final products based on the extent of the reaction.
科学研究应用
2,2-Dibromo-1-(4-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties for industrial applications.
作用机制
The mechanism of action of 2,2-Dibromo-1-(4-pyridyl)ethanone and its derivatives involves interactions with various molecular targets. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the derivative and the context of its application, such as enzyme inhibition or receptor binding in biological systems.
相似化合物的比较
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar in structure but with a bromophenyl group instead of a pyridyl group.
2,2-Dibromo-1-(4-methylphenyl)ethanone: Features a methylphenyl group, differing in the substituent on the aromatic ring.
2,2-Dibromo-1-(4-chlorophenyl)ethanone: Contains a chlorophenyl group, offering different reactivity and properties.
Uniqueness
2,2-Dibromo-1-(4-pyridyl)ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where the pyridine moiety’s characteristics are advantageous, such as in coordination chemistry and the design of biologically active molecules.
属性
分子式 |
C7H5Br2NO |
|---|---|
分子量 |
278.93 g/mol |
IUPAC 名称 |
2,2-dibromo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
InChI 键 |
JKCXHPKPVHTBNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


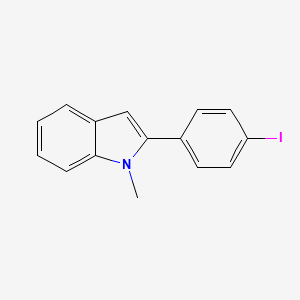
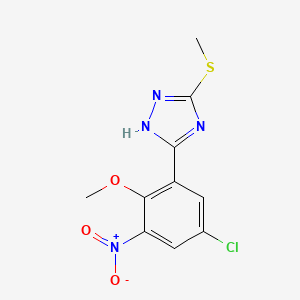
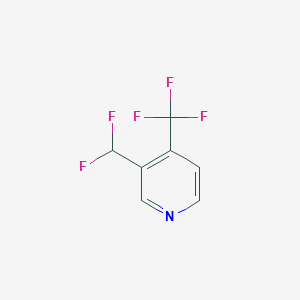
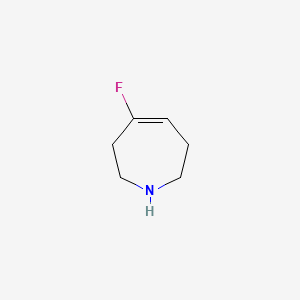
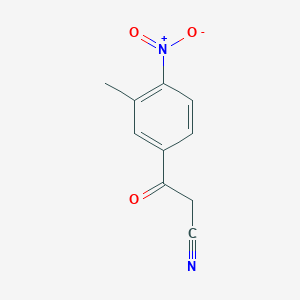
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
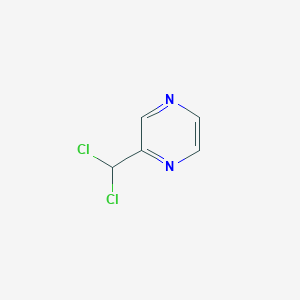

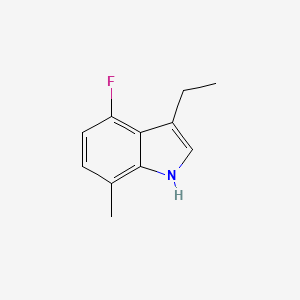
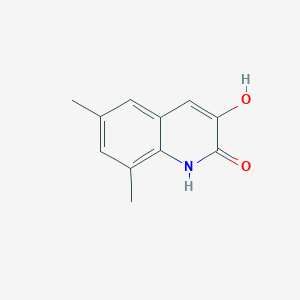
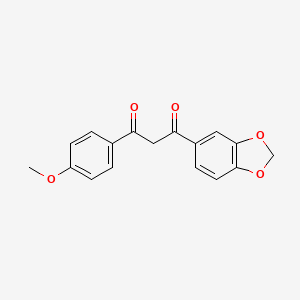
![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
